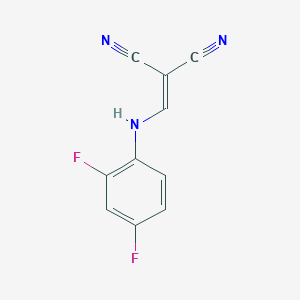
3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde
概要
説明
“3-(2-Hydroxyethoxy)benzaldehyde” is an organic compound with the molecular formula C9H10O3 . It has a molecular weight of 166.17 . The compound is a solid and appears colorless to light yellow to light orange in its pure form .
Synthesis Analysis
While specific synthesis methods for “3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde” were not found, it’s worth noting that 3-hydroxy-2-aryl acrylate, a related compound, is a vital precursor in the synthesis of natural products and in the development of essential drugs .
Molecular Structure Analysis
The molecular structure of “3-(2-Hydroxyethoxy)benzaldehyde” is based on structures generated from information available in databases . The SMILES string for this compound is OCCOc1cccc(C=O)c1 .
Physical And Chemical Properties Analysis
“3-(2-Hydroxyethoxy)benzaldehyde” is a liquid at 20 degrees Celsius . It has a specific gravity of 1.20 and a refractive index of 1.57 . It should be stored under inert gas at a temperature between 0-10°C . The compound is hygroscopic and heat sensitive .
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Methods : Vanillin, a closely related compound, is an important intermediate in perfumery, pharmaceutical, and food flavoring industries. Detailed synthesis methods for vanillin are proposed, offering insights for similar compounds like 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde (Tan Ju & Liao Xin, 2003).
- Derivative Synthesis : The synthesis of derivatives like 4-benzyloxy-2-methoxybenzaldehyde through O-alkylation and Vilsmeier-Hack reactions highlights potential synthetic pathways for related compounds (Lu Yong-zhong, 2011).
- Chalcone Derivatives : The synthesis of chalcone derivatives from halogenated vanillin and their antioxidant activity testing indicate possible applications in developing antioxidants (Chairul Rijal, W. Haryadi & C. Anwar, 2022).
Pharmacological Properties
- Anti-Asthmatic Activity : Phenolic compounds, including derivatives of vanillin, have demonstrated significant anti-asthmatic activities, suggesting potential pharmacological uses for related benzaldehyde compounds (Young-Woon Jang, J. Lee & Chang Jong Kim, 2010).
Spectroscopic and Structural Analysis
- Spectroscopic Characteristics : Studies on the absorption and fluorescence spectral characteristics of vanillin and its derivatives provide a basis for understanding the optical properties of similar compounds (N. Rajendiran & T. Balasubramanian, 2008).
Application in Material Science
- Crystal Structure Analysis : The crystal structures of methoxybenzaldehyde oxime derivatives, which are structurally related, offer insights into the physical and chemical properties of 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde (L. Gomes et al., 2018).
Antimicrobial and Antifungal Properties
- Antimicrobial Activities : Schiff bases of similar aldehydes have shown remarkable antimicrobial and antiaflatoxigenic activities, indicating potential applications in food preservation and pharmaceuticals (Nanishankar V. Harohally et al., 2017).
Electrochemical Applications
- Electrochemical Sensing : The electrochemical sensing of vanillin using advanced materials suggests the potential for developing sensors based on 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde for various applications (V. Manikandan et al., 2022).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been found to target various biological systems . For instance, compounds with a similar structure have been reported to inhibit the terminase complex of Herpes Simplex Virus Type 1 (HSV-1) and Mycobacterium tuberculosis leucyl-tRNA synthetase .
Biochemical Pathways
Related compounds have been shown to affect the replication of hsv-1 by inhibiting the terminase complex and the protein synthesis in Mycobacterium tuberculosis by inhibiting leucyl-tRNA synthetase .
Result of Action
Structurally similar compounds have been shown to inhibit the replication of hsv-1 and the protein synthesis in Mycobacterium tuberculosis , suggesting potential antiviral and antibacterial effects.
特性
IUPAC Name |
3-(2-hydroxyethoxy)-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-3-2-8(7-12)6-10(9)14-5-4-11/h2-3,6-7,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRMLRGPYHHCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2911967.png)
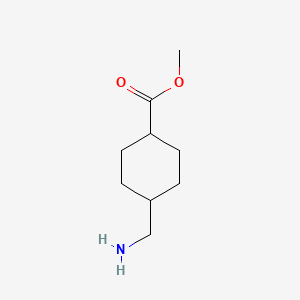
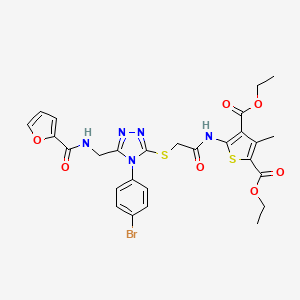
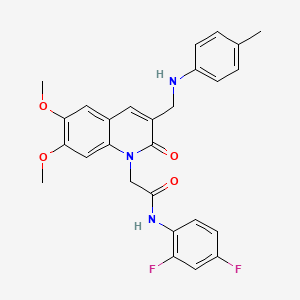
![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2911973.png)

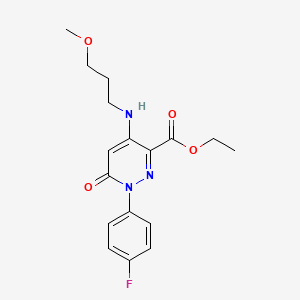

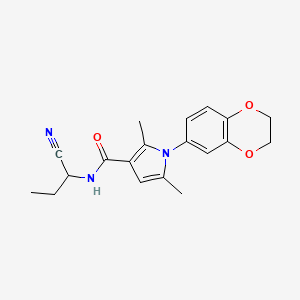
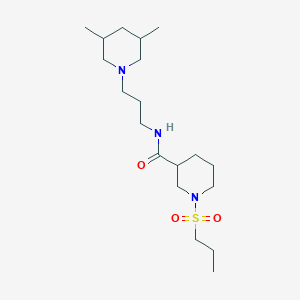
![6-(3-Chloro-2-methylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-Aminobenzo[d]oxazole-6-carbonitrile](/img/structure/B2911985.png)
![4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2911986.png)
